3,9-Dibromofluoranthene
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Description
3,9-Dibromofluoranthene is a useful research compound. Its molecular formula is C16H8Br2 and its molecular weight is 360.04 g/mol. The purity is usually 95%.
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Biological Activity
3,9-Dibromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its implications in various fields.
This compound is synthesized through bromination reactions involving fluoranthene. The substitution occurs predominantly at the 3 and 9 positions on the fluoranthene ring system. This compound is characterized by its two bromine atoms, which can significantly influence its reactivity and biological interactions.
Biological Activity
1. Antioxidant Activity:
Research indicates that dibromofluoranthene exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study showed that PAHs like dibromofluoranthene can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
2. Cytotoxic Effects:
Several studies have documented the cytotoxic effects of dibromofluoranthene on various cell lines. For instance, in vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent . The mechanism of action appears to involve the generation of ROS and subsequent activation of apoptotic pathways.
3. Mutagenicity:
Dibromofluoranthene has been evaluated for mutagenic potential using bacterial assays (Ames test). Results indicated that it could induce mutations in specific strains of Salmonella typhimurium, highlighting concerns regarding its environmental impact and safety .
Case Studies
Case Study 1: Anticancer Potential
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a candidate for further development as an anticancer therapeutic agent .
Case Study 2: Environmental Impact
A study assessing the ecological effects of this compound on aquatic organisms revealed that exposure led to significant behavioral changes and mortality in fish species. This raises concerns about the compound's persistence in the environment and its bioaccumulation potential .
Data Tables
Properties
Molecular Formula |
C16H8Br2 |
---|---|
Molecular Weight |
360.04 g/mol |
IUPAC Name |
3,9-dibromofluoranthene |
InChI |
InChI=1S/C16H8Br2/c17-9-4-5-10-11-2-1-3-13-15(18)7-6-12(16(11)13)14(10)8-9/h1-8H |
InChI Key |
KWZUZNLHAZXDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)Br)Br |
Origin of Product |
United States |
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